Urolithin A glucuronide is a metabolite derived from urolithin A, which itself is produced by the gut microbiota through the transformation of ellagitannins found in various fruits and nuts. Urolithin A belongs to the class of organic compounds known as dibenzo-α-pyrones or benzo-coumarins. It is not directly present in food but is synthesized in the body from dietary precursors, primarily ellagic acid and ellagitannins, which are abundant in pomegranates, walnuts, and certain berries .
The synthesis of urolithin A glucuronide has been explored through various methods. A notable approach involves regioselective synthesis techniques to produce specific glucuronide derivatives of urolithin A. Recent studies have reported successful methods for synthesizing both urolithin A 3-glucuronide and 8-glucuronide using advanced organic chemistry techniques such as nuclear magnetic resonance spectroscopy for characterization .
The synthesis typically involves:
Urolithin A glucuronide undergoes various chemical transformations in the body:
The conversion back to urolithin A is significant because it may restore its biological activity, particularly during inflammatory responses where increased levels of free metabolites can exert beneficial effects on cellular processes .
Urolithin A and its glucuronides are believed to exert their effects primarily through:
Research indicates that urolithin A may help improve muscle function and promote longevity by enhancing mitochondrial function through pathways that prevent cellular aging processes .
Urolithin A glucuronide is characterized by:
Key chemical properties include:
Urolithin A glucuronide has several potential applications in scientific research:
Ellagitannins (ETs) and ellagic acid (EA), abundant in pomegranates, berries, and nuts, undergo extensive gut microbial transformation to yield bioactive urolithins. This process initiates when dietary ETs hydrolyze spontaneously to EA in the upper gastrointestinal tract. Colonic microbiota then catalyze EA’s lactone ring cleavage via lactonase/decarboxylase activity, producing pentahydroxy-urolithin (Uro-M5). Sequential dehydroxylation reactions generate tetrahydroxy- (Uro-D, Uro-M6), trihydroxy- (Uro-C, Uro-M7), and dihydroxy-urolithins (Uro-A, IsoUro-A), with Uro-A as the predominant endpoint metabolite in specific individuals [5] [9].
Table 1: Key Enzymes in Urolithin Biosynthesis
Reaction Step | Enzyme Activity | Bacterial Genera Involved | Metabolite Produced |
---|---|---|---|
Lactone ring cleavage | Lactonase/Decarboxylase | Gordonibacter, Ellagibacter | Pentahydroxy-urolithin (Uro-M5) |
First dehydroxylation | Dehydroxylase | Bifidobacterium pseudocatenulatum | Tetrahydroxy-urolithin (Uro-D) |
Second dehydroxylation | Dehydroxylase | Gordonibacter urolithinfaciens | Trihydroxy-urolithin (Uro-C) |
Third dehydroxylation | Dehydroxylase | Strain-dependent | Urolithin A (Uro-A) |
Human populations exhibit stratified urolithin production capacities due to gut microbiome composition:
Table 2: Urolithin Metabotypes and Clinical Relevance
Metabotype | Urolithins Produced | Prevalence (%) | Microbiome Features | Health Associations |
---|---|---|---|---|
UM-A | Uro-A exclusively | 25–40 | High diversity; ↑ Firmicutes/Bacteroidetes | Optimal mitochondrial health |
UM-B | Uro-A + IsoUro-A/Uro-B | 10–50 | Dysbiosis; ↑ Clostridium spp. | ↑ Colorectal cancer risk |
UM-0 | Non-producer | 5–25 | Low urolithin-converting taxa | Limited ET-derived benefits |
Absorbed Uro-A undergoes extensive phase II metabolism in hepatocytes. UDP-glucuronosyltransferase (UGT) enzymes (primarily UGT1A1, UGT1A3, UGT1A8, UGT1A10) catalyze regioselective conjugation at Uro-A’s 3-OH or 9-OH positions, generating urolithin A-3-glucuronide (major) and urolithin A-9-glucuronide (minor). This glucuronidation enhances hydrophilicity, facilitating renal excretion but reducing free Uro-A’s bioavailability to <1% in systemic circulation. Synthetic studies confirm Uro-A glucuronides are stable under physiological pH but susceptible to enzymatic deconjugation [1] [5] [7].
Urolithin A glucuronide enters a cyclical enterohepatic pathway:
Table 3: Pharmacokinetic Properties of Urolithin A and Its Glucuronide
Parameter | Urolithin A (Free) | Urolithin A Glucuronide | Biological Implications |
---|---|---|---|
Plasma Prevalence | <1% | >90% | Low direct bioactivity of glucuronide |
Biliary Excretion | Negligible | 60–70% | Facilitates enterohepatic recirculation |
Tissue Accumulation | Colon, prostate, brain | Liver, kidneys | Site-specific deconjugation in inflammation |
Inflammation-Induced Deconjugation | ↑ 3–5 fold | ↓ 50–70% | Enhanced local free Uro-A activity |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: